2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-bromopyridin-2-yl)acetamide
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrimidin-4-one core substituted with a 3-methylphenyl group at position 1, an amino group at position 6, and a sulfanylacetamide side chain linked to a 5-bromopyridin-2-yl moiety.
- DHPM core: Known for diverse pharmacological roles, including kinase inhibition and antimicrobial activity.
- Sulfanyl bridge: Enhances metabolic stability and facilitates hydrogen bonding.
- Bromopyridinyl group: May improve target binding affinity and selectivity, as seen in brominated pharmaceuticals .
Properties
IUPAC Name |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2S/c1-11-3-2-4-13(7-11)24-14(20)8-16(25)23-18(24)27-10-17(26)22-15-6-5-12(19)9-21-15/h2-9H,10,20H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISDRDRNKLKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-bromopyridin-2-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyrimidine and pyridine rings can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogs
a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Core : DHPM with 4-methyl substitution (vs. 3-methylphenyl in the target compound).
- Side chain : Bromophenyl at position 4 (vs. bromopyridinyl at position 5).
- Bioactivity : Demonstrated in NMR and elemental analysis studies (Yield: 79%, m/z: 353.99 [M+H]⁺) .
b) 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide
- Core: Dihydropyridine with cyano and furyl substituents (vs. DHPM).
- Bromophenyl group : Positioned on the thioether side chain.
c) Sulfonamide-linked DHPM derivatives (e.g., B12, B13)
Structural Comparison Table
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:
- DHPM derivatives: Often exhibit kinase inhibition or antimicrobial activity. The amino group in the target compound may enhance hydrogen bonding to biological targets.
- Brominated moieties : Improve lipophilicity and binding affinity, as seen in bromopyridine-containing ferroptosis inducers .
- Thioether linkage : Analog 1’s stability under physiological conditions suggests the target compound may resist metabolic degradation .
Physicochemical and Crystallographic Insights
Advantages Over Analogs
- Selectivity : The 5-bromopyridinyl group may offer better target specificity than phenyl or furyl substituents.
- Metabolic stability : Sulfanylacetamide linkage likely improves resistance to hydrolysis compared to ester or amide analogs.
- Synergistic substituents: Amino and bromine groups could act cooperatively in target binding.
Biological Activity
The compound 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-bromopyridin-2-yl)acetamide is a heterocyclic organic molecule notable for its potential biological activities, particularly in antimicrobial and anticancer fields. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C19H24N4O2S
- Molecular Weight : 372.5 g/mol
- Functional Groups : Contains a pyrimidine ring, an amino group, and a sulfanyl moiety which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in various biochemical pathways:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, potentially inhibiting their function. This inhibition can disrupt metabolic pathways, leading to various biological effects.
- Target Interaction : Initial studies suggest interactions with kinases and regulatory proteins, which are crucial in cell signaling and proliferation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:
- Inhibition of Pathogens : It has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Anticancer Potential
Research into the anticancer properties of this compound is ongoing:
- Cytotoxicity Assays : In vitro studies using MTT assays have indicated promising cytotoxic effects against various cancer cell lines. Compounds with similar structural motifs have exhibited IC50 values indicating strong inhibitory activity against different cancer types .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development:
| Structural Feature | Biological Activity |
|---|---|
| Pyrimidine ring | Essential for enzyme binding |
| Sulfanyl group | Enhances antimicrobial action |
| Amino group | Contributes to cytotoxicity |
Case Studies and Research Findings
- Case Study 1 : A study evaluated the efficacy of related compounds in inhibiting bacterial growth. The results indicated that modifications in the pyrimidine ring significantly impacted antimicrobial potency .
- Case Study 2 : Molecular docking studies have provided insights into how this compound interacts with target enzymes like DNA gyrase, revealing critical binding interactions that contribute to its biological efficacy .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis requires multi-step organic reactions, often starting with condensation of substituted pyrimidinones with thiol-containing intermediates. Critical factors include:
- Catalyst selection : Use of mild bases (e.g., triethylamine) to avoid side reactions during sulfanyl group incorporation .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization and in situ IR spectroscopy to track thioether bond formation .
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridinyl protons), δ 6.8–7.3 ppm (aromatic protons from 3-methylphenyl), and δ 2.3 ppm (methyl group) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide) and ~160 ppm (pyrimidinone C=O) .
- Mass spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺, accounting for bromine’s isotopic pattern .
- Elemental analysis : Confirming C, H, N, S, and Br percentages within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles critical for experimental design?
-
Solubility :
Solvent Solubility (mg/mL) DMSO >50 Water <0.1 Use DMSO for in vitro assays but avoid aqueous buffers unless surfactants (e.g., Tween-20) are added . -
Stability :
- Stable at −20°C under inert gas (N₂/Ar) for >6 months.
- Degrades in acidic (pH < 3) or basic (pH > 9) conditions via hydrolysis of the acetamide bond .
Advanced Research Questions
Q. How can computational methods predict biological targets for this compound?
- Molecular docking : Use software like AutoDock Vina to screen against kinase or protease targets. Focus on conserved residues (e.g., ATP-binding pockets) due to the pyrimidinone scaffold’s resemblance to purine analogs .
- Pharmacophore modeling : Map the sulfanyl-acetamide moiety as a hydrogen bond acceptor and the bromopyridine as a hydrophobic anchor .
- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
Q. How should researchers resolve contradictions in enzyme inhibition data across studies?
-
Experimental variables :
Variable Impact Assay pH Affects ionization of the amino group (pKa ~8.5) . Redox conditions Sulfanyl group may oxidize to sulfoxide, altering activity . -
Mitigation strategies :
- Pre-incubate compound with reducing agents (e.g., DTT) to stabilize the thioether linkage .
- Validate inhibition using orthogonal assays (e.g., SPR vs. fluorescence-based) .
Q. What strategies optimize SAR studies for derivatives of this compound?
- Core modifications :
- Replace 5-bromopyridinyl with chloro or trifluoromethyl groups to modulate lipophilicity (clogP) .
- Substitute 3-methylphenyl with electron-deficient rings (e.g., 4-cyanophenyl) to enhance π-π stacking .
- Biological testing :
- Prioritize in silico ADMET profiling (e.g., SwissADME) before in vivo assays .
- Use isogenic cell lines to isolate target-specific effects (e.g., kinase knockout vs. wild-type) .
Data Contradiction Analysis Framework
- Case example : Discrepancies in IC₅₀ values for kinase X inhibition.
- Replicate conditions : Ensure identical buffer (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2) .
- Compound handling : Verify storage conditions (−20°C vs. −80°C) and thawing protocols .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare datasets; discard outliers via Grubbs’ test .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
